molecular formula C10H8BrN B1624359 3-(4-bromophenyl)-1H-pyrrole CAS No. 848006-35-9

3-(4-bromophenyl)-1H-pyrrole

Cat. No. B1624359
M. Wt: 222.08 g/mol
InChI Key: JYWRYTQJPDTAIJ-UHFFFAOYSA-N
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Description

This would typically include the compound’s IUPAC name, its molecular formula, and its structure. The structure would show the arrangement of atoms and the bonds between them.



Synthesis Analysis

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Molecular Structure Analysis

This would involve a discussion of the compound’s molecular geometry, bond lengths and angles, and electronic structure. Techniques such as X-ray crystallography or NMR spectroscopy might be used to determine this information.



Chemical Reactions Analysis

This would involve a discussion of the reactions that the compound undergoes. This could include its reactivity with other compounds, the conditions under which these reactions occur, and the products of these reactions.



Physical And Chemical Properties Analysis

This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability.


Scientific Research Applications

  • Ethyl 3-(4-bromophenyl)propionate

    • Application : This compound is used in the synthesis of various organic compounds .
    • Results or Outcomes : The outcomes of its use would depend on the specific reactions it’s used in .
  • N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives

    • Application : These derivatives have been studied for their antimicrobial and antiproliferative (anticancer) activities .
    • Methods of Application : The compounds were synthesized and their structures confirmed by physicochemical properties and spectroanalytical data. They were then evaluated for their in vitro antimicrobial activity against bacterial and fungal species using the turbidimetric method, and anticancer activity against the oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) by Sulforhodamine B (SRB) assay .
    • Results or Outcomes : The results revealed that some of the compounds have promising antimicrobial activity. Some compounds were also found to be active against the breast cancer cell line .
  • 3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole

    • Application : This compound is used as a molecular building block for side-chain liquid crystal oligomers and polymers .
    • Methods of Application : The new methacrylate oligomers were synthesized by free radical polymerization of the corresponding monomers .
    • Results or Outcomes : These new thermotropic liquid crystals exhibit a smectic A mesophase (SmA) above a soft crystal phase (CrE) .
  • 1,3,6,8-tetrabromopyrene (TBP) and 1,3,5-tris (4-bromophenyl)benzene (TBB)

    • Application : These compounds are used to synthesize a series of porous covalent organic polymers (COPs) using the Ni-catalyzed Yamamoto reaction .
    • Methods of Application : By manipulating the reactive ratios of two monomers, the color tailoring of the resultant COP samples was achieved .
    • Results or Outcomes : These porous COPs can serve as luminescent sensors for highly sensitive and selective sensing of nitroaromatic explosives and metal ions .

Safety And Hazards

This would involve a discussion of the compound’s toxicity, flammability, and other hazards. This information is typically found in the compound’s Material Safety Data Sheet (MSDS).


Future Directions

This would involve a discussion of potential future research directions. This could include potential applications of the compound, unanswered questions about its properties or reactivity, or ways in which its synthesis could be improved.


properties

IUPAC Name

3-(4-bromophenyl)-1H-pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrN/c11-10-3-1-8(2-4-10)9-5-6-12-7-9/h1-7,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYWRYTQJPDTAIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CNC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80468543
Record name 3-(4-bromophenyl)-1H-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80468543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-bromophenyl)-1H-pyrrole

CAS RN

848006-35-9
Record name 3-(4-bromophenyl)-1H-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80468543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
JM Holub, K O'Toole-Colin, A Getzel, A Argenti… - Molecules, 2004 - mdpi.com
- A series of substituted 2-phenacyl-3-phenyl-1H-pyrrole-4-carboxylates were prepared from substituted acetophenones in 6 steps. The final condensations between a chloroenal and …
Number of citations: 51 www.mdpi.com
S Prakashc, AC Chaskar - researchgate.net
Choline hydroxide has been successfully employed as an efficient base as well as reaction media for the synthesis of 2, 3, 4-trisubstituted 1H-pyrroles from methyl 2-isocyanoacetate …
Number of citations: 0 www.researchgate.net
SK Guchhait, S Sisodiya, M Saini… - The Journal of …, 2018 - ACS Publications
A new approach for the synthesis of tetrasubstituted/functionalized NH-pyrroles from gem-diactivated acrylonitriles and TMSCN has been developed. The strategy utilizes the generation …
Number of citations: 22 pubs.acs.org
PJW Fuchs, K Zeitler - The Journal of Organic Chemistry, 2017 - ACS Publications
An NHC-catalyzed nitro-Stetter/elimination/Stetter reaction sequence employs nitroalkenes as latent 1,2-dication synthons providing a novel access to highly useful symmetrical and …
Number of citations: 28 pubs.acs.org
M Abbasnia, M Sheykhan, T Ghaffari… - The Journal of Organic …, 2020 - ACS Publications
New routes toward selective synthesis of both mono- and diaryl maleimides have been innovated. The mere requirement to this end is through the increase of temperature. The method …
Number of citations: 2 pubs.acs.org
S George - 2021 - search.proquest.com
The outline of this dissertation is achieving higher selectivity by controlling the photoreactivity. We report the selective formation of the targeted photoproducts by controlling the …
Number of citations: 0 search.proquest.com

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